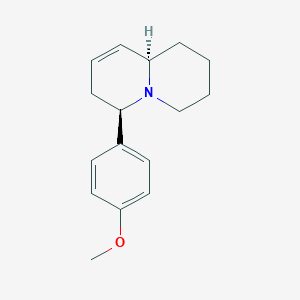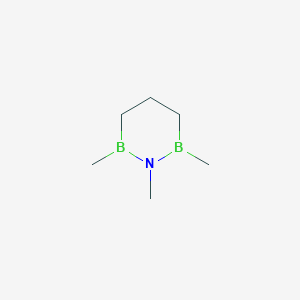![molecular formula C17H22Cl2N2O B14391654 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-22-9](/img/structure/B14391654.png)
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzamides and is characterized by the presence of a spirocyclic structure, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-methyl-1-azaspiro[4.5]decan-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives with altered oxidation states.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2,4-Dichloro-N-(1-methyl-1-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
類似化合物との比較
Similar Compounds
U-47700: A structurally related compound with similar benzamide features.
BDPC/Bromadol: Another compound with a spirocyclic structure and similar pharmacological properties.
Uniqueness
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide stands out due to its specific substitution pattern and spirocyclic structure, which confer unique chemical reactivity and biological activity. Its distinct properties make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
89732-22-9 |
|---|---|
分子式 |
C17H22Cl2N2O |
分子量 |
341.3 g/mol |
IUPAC名 |
2,4-dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-10-7-15(17(21)8-3-2-4-9-17)20-16(22)13-6-5-12(18)11-14(13)19/h5-6,11,15H,2-4,7-10H2,1H3,(H,20,22) |
InChIキー |
VOHJIAPFWSDVCV-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C12CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


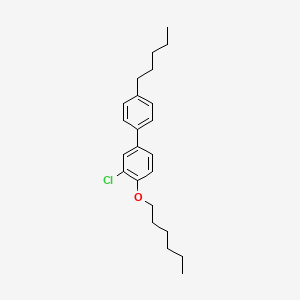
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
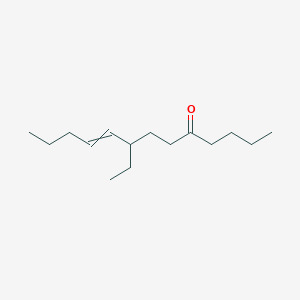
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)

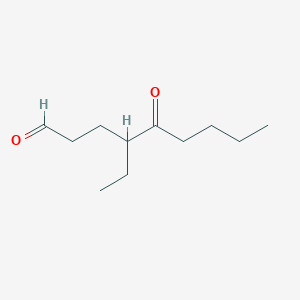
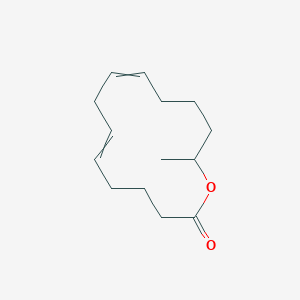
![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
